Pentadecan-8-amine
Overview
Description
Pentadecan-8-amine is a long-chain primary amine with the chemical formula C15H33N. It is a white crystalline solid with a melting point of 44-46°C and a boiling point of 310-312°C. It has been studied for its potential biological activity and applications in various fields, including medical, environmental, and industrial sectors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadecan-8-amine can be synthesized through several methods. One common method involves the reduction of pentadecan-8-one using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:
C15H31COC15H31+LiAlH4→C15H33N+LiAlO2
Another method involves the reductive amination of pentadecan-8-one with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). The reaction conditions typically include a solvent such as methanol or ethanol and a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of nitriles or the amination of alcohols. These processes are carried out under high pressure and temperature using catalysts such as nickel or cobalt. The choice of catalyst and reaction conditions can significantly affect the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentadecan-8-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or amides using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form higher amines or quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitriles or amides.
Reduction: Secondary or tertiary amines.
Substitution: Higher amines or quaternary ammonium salts.
Scientific Research Applications
Pentadecan-8-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It has been studied for its potential biological activity, including its role as an antimicrobial agent and its ability to inhibit biofilm formation.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pentadecan-8-amine involves its interaction with cellular membranes and proteins. It can disrupt the integrity of bacterial cell membranes, leading to cell lysis and death. Additionally, it can inhibit the formation of biofilms by interfering with the signaling pathways involved in biofilm development . The exact molecular targets and pathways involved in its antimicrobial activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Hexadecan-1-amine: Another long-chain primary amine with similar properties and applications.
Octadecan-1-amine: A longer-chain primary amine with higher melting and boiling points.
Dodecan-1-amine: A shorter-chain primary amine with lower melting and boiling points.
Uniqueness
Pentadecan-8-amine is unique due to its specific chain length and position of the amine group, which confer distinct physical and chemical properties. Its intermediate chain length makes it suitable for various applications where longer or shorter chain amines may not be as effective.
Properties
IUPAC Name |
pentadecan-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h15H,3-14,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPSQPZXFVRULZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCCCCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283323 | |
Record name | 8-Pentadecanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18618-64-9 | |
Record name | 8-Pentadecanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18618-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Pentadecanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018618649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC30884 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30884 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Pentadecanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Heptyloctylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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